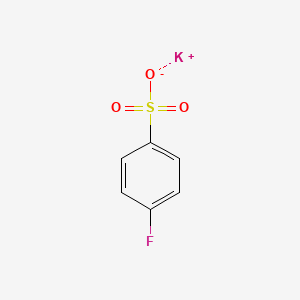

Potassium P-fluorobenzenesulfonate

Description

Properties

Molecular Formula |

C6H4FKO3S |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

potassium;4-fluorobenzenesulfonate |

InChI |

InChI=1S/C6H5FO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |

InChI Key |

PHURJEQDJVCPNR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium P-fluorobenzenesulfonate can be synthesized through the reaction of P-fluorobenzenesulfonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water as a byproduct.

Industrial Production Methods: In industrial settings, the production of Potassium P-fluorobenzenesulfonate involves the use of large-scale reactors where P-fluorobenzenesulfonic acid is neutralized with potassium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration processes to obtain the desired purity level .

Chemical Reactions Analysis

Epoxy Ring-Opening Reactions

The sulfonate group facilitates acid-catalyzed epoxy ring-opening reactions. For instance:

-

Reaction with trans-2,3-epoxy-p-fluorobenzenesulfonate : Under BF

·Et

O or p-TsOH catalysis, the epoxy ring opens to form enones (e.g., 3 and 4 ) via carbocation intermediates. This pathway is critical for synthesizing α,β-unsaturated ketones .

Mechanistic Insights :

-

Oxirane cleavage : Generates a C3-carbocation intermediate.

-

Rearrangement : Forms allyl alcohol intermediates, which undergo desulfonylation to yield enones.

Reaction Yields :

| Acid Catalyst | Time | Yield (%) (Enones) |

|---|---|---|

| BF | ||

| ·Et | ||

| O (1.0 equiv) | 1 day | 28% (3), 61% (4) |

| p-TsOH (1.0 equiv) | 30 min | 40% (3), 60% (4) |

Sulfonation and Sulfonamide Formation

The sulfonate group is pivotal in synthesizing sulfonamides and sulfonyl fluorides:

-

Sulfonamide synthesis : Reacts with p-aminophenol in pyridine to form 4-(4-fluorobenzenesulfonamido)phenyl 4-fluorobenzenesulfonate , characterized by X-ray crystallography (

) . -

Sulfonyl fluoride preparation : Conversion to 4-fluorobenzenesulfonyl fluoride via Grignard intermediates (e.g., 4-fluorophenylmagnesium bromide) and sulfuryl fluoride (SO

F

) .

Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2 |

| /c | |

| Unit cell volume | 901.85 Å |

text|

| Bond length (S1–O3) | 1.4289 Å |

Polymer Functionalization via Lithiation

In polysulfone (PSU) chemistry, potassium p-fluorobenzenesulfonate derivatives enable side-chain modifications:

-

Lithiation : n-BuLi lithiates PSU at the ortho position to the SO

bridge, followed by reaction with perfluoroacetophenone or pentafluorobenzenesulfonyl fluoride. This yields sulfonated PSUs with ion exchange capacities (IEC) of 1.09–1.57 mmol/g .

Material Properties :

| Polymer Derivative | IEC (mmol/g) | Thermal Stability (°C) |

|---|---|---|

| s-PSUa | 1.57 | >250 |

| s-PSUb | 1.09 | >250 |

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Pharmaceuticals and Agrochemicals

Potassium P-fluorobenzenesulfonate serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of fluorine into organic molecules, which is often essential for enhancing biological activity and improving pharmacokinetic properties. For instance, it can be utilized in the synthesis of sulfonamide antibiotics, where the fluorine atom plays a critical role in activity.

2. Catalysis

This compound has been explored as a catalyst in several organic reactions, including:

- Fluorocarbonylation Reactions : Recent studies have highlighted its role in palladium/phosphine synergistic catalysis for fluorocarbonylation processes. This method allows for the direct conversion of potassium aryl/alkyl trifluoroborates to acyl fluorides, facilitating late-stage functionalization of complex organic molecules .

- Suzuki–Miyaura Cross-Coupling Reactions : Potassium P-fluorobenzenesulfonate has also been employed in Suzuki–Miyaura cross-coupling reactions, where it acts as a source of fluorinated aryl groups, enabling the formation of biaryl compounds that are important in drug discovery .

Case Studies

Case Study 1: Synthesis of Sulfonamide Antibiotics

In a study involving the synthesis of sulfonamide antibiotics, potassium P-fluorobenzenesulfonate was used to introduce fluorine into key intermediates. The resulting compounds exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

Case Study 2: Application in Drug Discovery

Research demonstrated that incorporating potassium P-fluorobenzenesulfonate into drug design led to improved binding affinity in target proteins due to altered electronic properties imparted by the fluorine atom. This has implications for developing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of Potassium P-fluorobenzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The fluorine atom in the compound can participate in various interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonate Compounds

Aromatic Sulfonates

a. p-Nitrobenzenesulfonate

- Biological Activity: Achieves 80% 50-day survival in murine melanoma models at 20 mg/kg, indicating lower efficacy than p-fluorobenzenesulfonate .

- Reactivity : Higher electron-withdrawing nitro group enhances leaving-group ability in nucleophilic substitutions, making it preferable in synthetic chemistry over p-fluorobenzenesulfonate .

b. p-Toluenesulfonate (PTSA)

- Solubility : Highly soluble in polar solvents (e.g., DMSO, water), similar to p-fluorobenzenesulfonate .

- Applications : Widely used as a catalyst in esterification; lacks the fluorinated moiety, reducing its utility in fluoropolymer synthesis .

c. o-Nitrobenzenesulfonate

Aliphatic Sulfonates

Methanesulfonate

Perfluorinated Sulfonates (PFAS)

Perfluorooctane Sulfonate (PFOS)

- Persistence : Bioaccumulative and regulated under the Stockholm Convention due to toxicity .

- Functionality : Used in fire-fighting foams and surfactants; phased out in favor of short-chain alternatives like PFBS .

Potassium Perfluorobutane Sulfonate (PFBS)

Perfluorohexane Sulfonate (PFHxS)

Data Tables

Table 2: Environmental and Regulatory Profiles

Key Findings and Implications

- Efficacy : Potassium p-fluorobenzenesulfonate outperforms other aromatic sulfonates in antitumor activity but is less reactive in synthetic chemistry compared to nitro-substituted analogs .

- Environmental Safety : Unlike PFAS, it lacks significant bioaccumulation risks, though long-term ecological data are sparse .

- Industrial Utility : Critical in fluoropolymer synthesis and pharmaceuticals, bridging gaps between aliphatic sulfonates and regulated PFAS .

Biological Activity

Potassium P-fluorobenzenesulfonate is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Potassium P-fluorobenzenesulfonate is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a sulfonate group. This structural configuration contributes to its reactivity and interaction with biological systems. The molecular formula is CHFNaOS, with a molecular weight of approximately 204.16 g/mol.

Mechanisms of Biological Activity

The biological activity of potassium P-fluorobenzenesulfonate can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing sulfonate groups have been shown to exhibit antimicrobial properties. Studies indicate that potassium P-fluorobenzenesulfonate may inhibit the growth of various pathogens, making it a candidate for use in antimicrobial formulations.

- Enzyme Inhibition : Similar sulfonate derivatives have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. For example, some studies have highlighted the potential of sulfonates to act as inhibitors of urease, an enzyme critical for the survival of certain bacteria like Helicobacter pylori .

- Cellular Interactions : The presence of the fluorine atom enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This property may facilitate interactions with intracellular targets, such as proteins or nucleic acids, leading to altered cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of potassium P-fluorobenzenesulfonate and related compounds:

- Antifungal Activity : Research has shown that derivatives bearing sulfonate groups exhibit significant antifungal activity against various plant pathogens. For instance, pyrazolecarbamide derivatives containing sulfonate fragments demonstrated potent antifungal effects against Rhizoctonia solani, with an EC50 value significantly lower than that of commercial fungicides .

- Antiviral Properties : Some sulfonate-containing compounds have been evaluated for antiviral activity. A study on functionalized quinazoline-sulfonate conjugates revealed promising results against chikungunya virus (CHIKV) in vitro, indicating that structural modifications can enhance antiviral efficacy .

- Toxicological Assessments : Safety evaluations are crucial for any potential therapeutic application. Preliminary studies on related compounds have shown acceptable safety profiles in normal cell lines, suggesting that potassium P-fluorobenzenesulfonate may also possess favorable toxicity characteristics .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Potassium P-fluorobenzenesulfonate in environmental or biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precise quantification. Isotope-labeled internal standards (e.g., deuterated or ¹³C analogs) minimize matrix effects and improve accuracy. For environmental samples, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended to isolate the compound from complex matrices . Calibration curves should be validated using certified reference materials, as outlined in EPA protocols .

Q. How should researchers design toxicity studies to evaluate Potassium P-fluorobenzenesulfonate’s effects in vivo?

- Methodological Answer : Follow dose-response frameworks with multiple exposure levels (e.g., low, medium, high) and include vehicle controls (e.g., saline or solvent-only groups). Use standardized endpoints such as organ weight changes, serum biomarkers, and histopathology. Ensure adherence to OECD guidelines for animal studies, including sample size calculations to achieve statistical power. Confounding factors (e.g., diet, housing conditions) must be controlled .

Q. What strategies are effective for synthesizing high-purity Potassium P-fluorobenzenesulfonate in the lab?

- Methodological Answer : Optimize sulfonation reactions using fluorobenzenesulfonic acid precursors with potassium hydroxide under anhydrous conditions. Purity can be verified via nuclear magnetic resonance (NMR) for structural confirmation and ion chromatography for anion quantification. Recrystallization in ethanol-water mixtures improves purity, as described in reagent synthesis protocols for analogous sulfonates .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for Potassium P-fluorobenzenesulfonate?

- Methodological Answer : Conduct evidence synthesis by categorizing studies based on experimental design (e.g., in vivo vs. in vitro, exposure duration) and evaluating study confidence (e.g., sample size, control adequacy). Apply the False Discovery Rate (FDR) method to adjust for multiple comparisons in meta-analyses, reducing Type I errors . Heterogeneity in results may arise from differences in bioavailability or metabolic pathways, necessitating mechanistic follow-up studies .

Q. What advanced techniques are suitable for studying the environmental fate and bioaccumulation of Potassium P-fluorobenzenesulfonate?

- Methodological Answer : Use stable isotope tracers (e.g., ¹⁸O-labeled compounds) to track degradation pathways in soil-water systems. High-resolution mass spectrometry (HRMS) can identify transformation products, while fugacity modeling predicts partitioning behavior across environmental compartments. Field studies should integrate passive samplers to monitor long-term bioaccumulation in aquatic organisms .

Q. How can omics approaches elucidate the molecular mechanisms of Potassium P-fluorobenzenesulfonate toxicity?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in exposed models. For example, peroxisome proliferator-activated receptor (PPAR) signaling and oxidative stress markers are common targets of sulfonates. Validate findings using CRISPR-Cas9 knockouts or pharmacological inhibitors in cell-based assays. Data should be analyzed with bioinformatics tools (e.g., Gene Ontology enrichment) to prioritize mechanistic hypotheses .

Methodological Best Practices

- Literature Review : Utilize databases like PubMed, Web of Science, and Toxline with Boolean operators (e.g., "Potassium P-fluorobenzenesulfonate AND (toxicity OR pharmacokinetics)") to identify peer-reviewed studies. Include gray literature from regulatory agencies (e.g., EPA HERO database) for comprehensive evidence .

- Statistical Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and ensure alignment with gaps in existing literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.